molecular formula C13H20F3NO4 B6173043 1-[(tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid CAS No. 2567497-63-4

1-[(tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid

Cat. No. B6173043
CAS RN: 2567497-63-4
M. Wt: 311.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-[(tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid” often involves the use of tert-butyloxycarbonyl (BOC) as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid involves the protection of the piperidine nitrogen, followed by the introduction of the trifluoroethyl group and the carboxylic acid functionality. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the piperidine nitrogen, which is later removed to reveal the free amine. The trifluoroethyl group is introduced using a Grignard reagent, and the carboxylic acid functionality is introduced using a carboxylation reaction.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "2,2,2-Trifluoroethylmagnesium bromide", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as sodium carbonate to form the Boc-protected piperidine intermediate.", "Step 2: The Boc-protected piperidine intermediate is then reacted with 2,2,2-trifluoroethylmagnesium bromide in diethyl ether to introduce the trifluoroethyl group.", "Step 3: Carbon dioxide is bubbled through the reaction mixture to introduce the carboxylic acid functionality via a carboxylation reaction.", "Step 4: The reaction mixture is then quenched with methanol and acidified with hydrochloric acid to remove the Boc protecting group and reveal the free amine.", "Step 5: The product is purified by standard techniques such as column chromatography or recrystallization." ] }

CAS RN

2567497-63-4

Product Name

1-[(tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid

Molecular Formula

C13H20F3NO4

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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